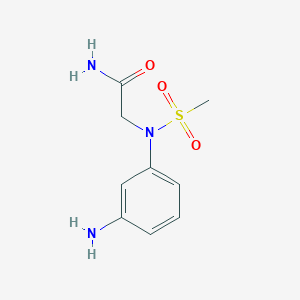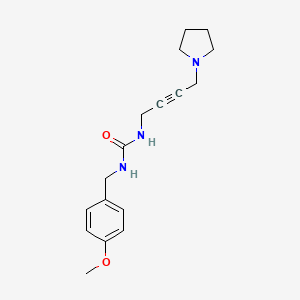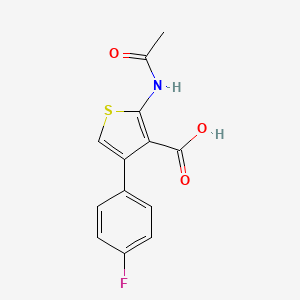
2-(N-(3-aminophenyl)methylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(3-aminophenyl)methylsulfonamido)acetamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol. This compound is characterized by the presence of an acetamide group, a sulfonamide group, and an aminophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3-aminophenyl)methylsulfonamido)acetamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3-aminobenzenesulfonamide with an appropriate acylating agent under controlled conditions.
Introduction of the acetamide group: The intermediate product is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Final product purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N-(3-aminophenyl)methylsulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
2-(N-(3-aminophenyl)methylsulfonamido)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-(3-aminophenyl)methylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the acetamide group can enhance binding affinity to target proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Acetaminophen: Contains an acetamide group and is widely used as an analgesic and antipyretic.
N-(3-aminophenyl)sulfonamide: Lacks the acetamide group but shares the aminophenyl and sulfonamide moieties.
Uniqueness
2-(N-(3-aminophenyl)methylsulfonamido)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-(3-amino-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-16(14,15)12(6-9(11)13)8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRMDHMDPQYABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2961042.png)



![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)
![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2961054.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961059.png)
![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2961060.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)

![[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B2961065.png)
